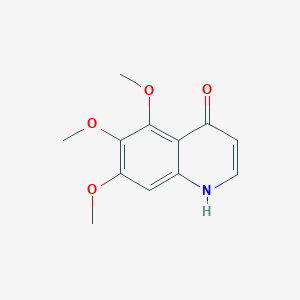![molecular formula C10H18BrNO4S B14122381 Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)
Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate is a chemical compound with the molecular formula C10H18BrNO4S. . This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a sulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate typically involves the bromination of camphor derivatives followed by sulfonation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the camphor molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used in redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonic acid group can participate in binding and catalytic processes, influencing the activity of enzymes or other proteins .
Comparación Con Compuestos Similares
Similar Compounds
- D-3-Bromocamphor-8-sulfonic acid ammonium salt
- L-3-Bromocamphor-8-sulfonic acid ammonium salt
- 3-Bromocamphorsulfonic acid
Propiedades
Fórmula molecular |
C10H18BrNO4S |
|---|---|
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3 |
Clave InChI |
ARLPLMVJWOUPSH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


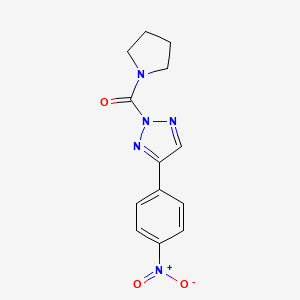
![N-{(E)-[4-(dodecyloxy)phenyl]methylidene}-4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14122304.png)
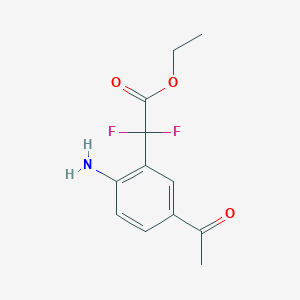
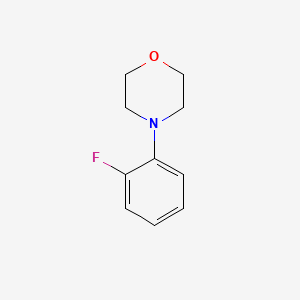

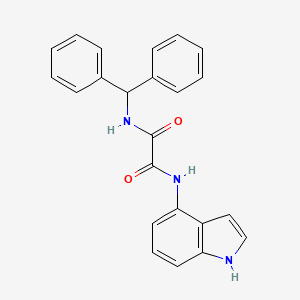

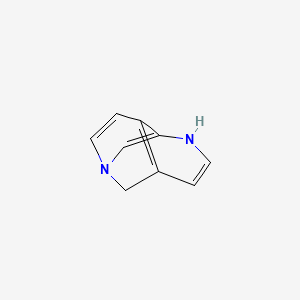
![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)
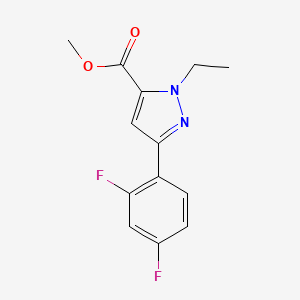
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)
